Antiplasmodial Activity of Butyrolactone V vs. Inactive Congeners
In a panel of butyrolactones isolated from the same fungal culture, Butyrolactone V (6) was the specific congener responsible for the observed antiplasmodial activity against the Plasmodium falciparum K1 strain. The reported IC₅₀ for Butyrolactone V is 7.9 µg/mL. In stark contrast, the co-isolated compounds Butyrolactone VI (1) and VII (2) were inactive in this assay, and the broader extract's antimycobacterial activity was attributed to an entirely different compound (bisdethiodi(methylthio)acetylaranotin, 8) with an MIC of 1.56 µg/mL against Mycobacterium tuberculosis [1]. This directly demonstrates that the antiplasmodial effect is not a class effect but is specific to the structural features of Butyrolactone V.
| Evidence Dimension | In vitro antiplasmodial potency |
|---|---|
| Target Compound Data | IC₅₀ = 7.9 µg/mL against P. falciparum K1 |
| Comparator Or Baseline | Butyrolactone VI and VII: Inactive in the same assay |
| Quantified Difference | Target is active; comparators are inactive (complete loss of function). |
| Conditions | In vitro culture of P. falciparum K1 (drug-resistant strain). |
Why This Matters
Procurement of Butyrolactone V is essential for antiplasmodial research; closely related compounds like Butyrolactone VI or VII are not valid substitutes and will not produce the same biological outcome.
- [1] Haritakun R, et al. Butyrolactones from the fungus Aspergillus terreus BCC 4651. Chem Pharm Bull. 2010;58(11):1545-1548. View Source
